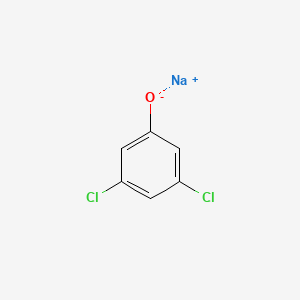

Sodium 3,5-dichlorophenolate

Description

Contextualization of Halogenated Phenolates in Environmental and Synthetic Chemistry Research

Halogenated phenolic compounds represent a significant class of chemicals characterized by a phenol (B47542) ring substituted with one or more halogen atoms. researchgate.net These compounds and their corresponding salts, the halogenated phenolates, have found extensive use across various industries as intermediates or active ingredients in the manufacturing of dyes, pesticides, drugs, and wood preservatives. nih.govresearchgate.net However, their widespread application has led to their emergence as persistent environmental pollutants. nih.gov Many halogenated phenols are classified as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their toxicity, resistance to natural degradation, and tendency to bioaccumulate. researchgate.netontosight.ainih.gov

In environmental systems, the behavior of these compounds is largely governed by their physicochemical properties. The dissociation of the phenolic hydroxyl group yields the corresponding phenolate (B1203915) anion. This anionic form is generally more water-soluble than its neutral phenol counterpart, which significantly influences its mobility and distribution in soil and aquatic environments. ontosight.aiontosight.aidaneshyari.com The increased solubility of the phenolate can lead to greater bioavailability and potential toxicity to microorganisms. daneshyari.com

In the realm of synthetic chemistry, halogenated phenolates serve as versatile building blocks. Their reactivity makes them valuable precursors in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. ontosight.aiontosight.ai The sodium salt, such as sodium 3,5-dichlorophenolate, is often used when a water-soluble form of the dichlorophenol is required for a specific reaction. ontosight.ai Research in this area focuses on leveraging their chemical properties for efficient and selective synthesis, for example, in carboxylation and nucleophilic substitution reactions.

Historical Trajectories and Evolution of Research on Chlorophenolate Anions

The study of chlorophenolates has evolved considerably over the decades. Initially, research was driven by their utility, and they were widely employed as potent, broad-spectrum biocides, including fungicides, herbicides, germicides, and antiseptics. nih.govgoogle.com Their effectiveness in preventing microbial growth made them valuable in industrial and agricultural applications. google.com

The research trajectory shifted significantly as the environmental consequences of their extensive use became apparent. Scientific investigation began to focus on their persistence in ecosystems, leading to their designation as priority environmental pollutants. researchgate.netontosight.ai This transition marked a move from exploring their applications to understanding their environmental fate, transport, and toxicology. A critical aspect of this evolution was the growing recognition of the distinct roles played by the neutral chlorophenol molecule and its corresponding chlorophenolate anion. Researchers began to investigate how soil pH influences the dissociation into the more mobile and hydrophilic anion, and how this form interacts differently with soil components and biota. daneshyari.com Early remediation efforts often relied on conventional physical and chemical treatments, but the focus has progressively moved toward developing more sustainable and advanced technologies for their removal from contaminated sites. thescipub.com

Current Research Frontiers and Emerging Scholarly Interests in Dichlorophenolate Systems

Current research on dichlorophenolate systems is multifaceted, concentrating on innovative remediation technologies, advanced synthetic applications, and sophisticated analytical methodologies. The primary goal is to address the environmental contamination caused by these compounds while harnessing their chemical reactivity for beneficial purposes.

Remediation Technologies: Modern research emphasizes cost-effective and environmentally friendly methods to degrade dichlorophenols and their salts.

Bioremediation: This approach uses microorganisms to break down chlorinated phenols into less harmful substances. nih.govthescipub.com Various bacterial strains, such as Pseudomonas alcaligenes and Bacillus insolitus, and fungi like Penicillium frequentans, have demonstrated the ability to use dichlorophenols as a carbon source. nih.govajol.infonih.gov The degradation mechanisms often involve initial hydroxylation of the aromatic ring by enzymes like monooxygenases, followed by ring cleavage. nih.gov

Catalytic Dechlorination: This technique involves the use of metallic catalysts to remove chlorine atoms from the phenol ring, a process known as reductive dehalogenation. nih.gov Bimetallic systems, particularly nanoscale palladium on an iron support (Pd/Fe), have proven highly effective in converting chlorophenols to phenol, a significantly less toxic compound. nih.govnih.gov This method can achieve nearly complete dechlorination under ambient conditions. nih.gov

Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive radicals, such as hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻), to oxidatively degrade recalcitrant organic pollutants. rsc.org Methods like UV/H₂O₂ and UV photolysis are being explored for the efficient removal of halogenated phenols from water. rsc.orgjmess.orgresearchgate.net Studies on 3,5-dichlorophenol (B58162) have shown that UV irradiation can effectively reduce its concentration in aqueous solutions. jmess.org

Synthetic Chemistry Applications: Dichlorophenolates continue to be important intermediates in organic synthesis.

Herbicide Production: A significant application is in the synthesis of herbicides like dicamba. The process can involve the carboxylation of a dichlorophenolate, such as potassium 2,5-dichlorophenolate, to produce a dichlorosalicylic acid derivative, which is a key precursor to the final product. patsnap.com

Phase-Transfer Catalysis: Dichlorophenolates are used in phase-transfer catalyzed (PTC) reactions, which facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). acs.orgmdpi.com This has been applied to the synthesis of compounds like triclosan, using potassium 2,4-dichlorophenolate as a reactant. acs.org

Analytical Developments: A key challenge in studying the environmental impact of chlorophenols has been the difficulty in separately measuring the neutral phenol and the anionic phenolate in complex matrices like soil. daneshyari.com Emerging research focuses on developing robust analytical methods to extract and quantify chlorophenolate anions specifically. daneshyari.comresearchgate.net Such methods are crucial for accurately assessing the bioavailability, toxicity, and environmental behavior of these contaminants. daneshyari.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₃Cl₂NaO | ontosight.ainih.gov |

| IUPAC Name | sodium;3,5-dichlorophenolate | nih.gov |

| Synthesis | Reaction of 3,5-dichlorophenol with sodium hydroxide (B78521) | ontosight.ai |

| Key Characteristic | Highly soluble in water | ontosight.ai |

| Parent Compound | 3,5-Dichlorophenol | ontosight.ai |

Table 2: Selected Research Findings on Dichlorophenol Remediation

| Remediation Method | Target Compound | Key Finding | Source |

| Alkaline Extraction & Bioreactor | 2,6-Dichlorophenol (B41786) (2,6-DCP) | A three-step alkaline extraction (pH 12) removed 97% of 2,6-DCP from spiked soil. The resulting extract was successfully treated in a fixed-bed bioreactor. | tandfonline.com |

| Catalytic Reductive Dechlorination | o-, m-, p-Chlorophenol | Palladium/iron (Pd/Fe) powder effectively dechlorinated isomers to phenol in a pseudo-first-order reaction. | nih.gov |

| Photochemical Degradation | 3,5-Dichlorophenol (3,5-DCP) | UV irradiation (400 W lamp) for 120 minutes resulted in a 75.57% degradation of 3,5-DCP in an aqueous solution. | jmess.org |

| Bacterial Degradation | 2,4-Dichlorophenol (B122985) (2,4-DCP) | Immobilized cells of Bacillus insolitus showed faster degradation of lower concentrations of 2,4-DCP (10–50 mg/l) compared to suspended cells. | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

52214-59-2 |

|---|---|

Molecular Formula |

C6H3Cl2NaO |

Molecular Weight |

184.98 g/mol |

IUPAC Name |

sodium;3,5-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.Na/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H;/q;+1/p-1 |

InChI Key |

GMNRNYDRORPJRI-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Sodium 3,5 Dichlorophenolate

Advanced Synthetic Routes for Sodium 3,5-dichlorophenolate

The synthesis of this compound is predicated on the formation of its precursor, 3,5-dichlorophenol (B58162). The final step involves a straightforward acid-base reaction where 3,5-dichlorophenol is treated with a sodium base, typically sodium hydroxide (B78521), to yield the corresponding sodium phenolate (B1203915) salt. The core challenge lies in the regioselective synthesis of the 3,5-dichlorophenol intermediate.

Strategies for Regioselective Halogenation and Phenol (B47542) Synthesis

Direct chlorination of phenol is not a viable route for producing 3,5-dichlorophenol in high yield due to the ortho- and para-directing nature of the hydroxyl group. Therefore, multi-step synthetic strategies are employed to achieve the desired 1,3,5-substitution pattern.

One effective strategy involves starting with an aniline (B41778) derivative. For instance, 3,5-dichloroaniline (B42879) can be converted to the corresponding diazonium salt, which is then subjected to hydrolysis to yield 3,5-dichlorophenol. This method, a variation of the Sandmeyer reaction, provides a reliable route to the target phenol. The synthesis of 2,5-dihalogenated phenols from their corresponding anilines has been demonstrated, where a diazonium salt is hydrolyzed in concentrated sulfuric acid at high temperatures (140°C to 250°C) to produce the desired phenol. justia.com A similar principle applies to the 3,5-dichloro isomer.

Another documented synthetic route to 3,5-dichlorophenol starts from [2-(3,5-dichlorophenoxy)ethyl]trimethylsilane. chemicalbook.com In this procedure, the trimethylsilyl (B98337) protecting group is cleaved using cesium fluoride (B91410) in dry N,N-dimethylformamide (DMF) at 60°C. chemicalbook.com This reaction proceeds for one hour, after which the product is isolated by extraction, yielding 3,5-dichlorophenol. chemicalbook.com

Furthermore, processes have been developed for producing phenols from arenes via an iridium-catalyzed borylation followed by oxidation, which allows for the synthesis of phenols that are otherwise difficult to access. google.com Such advanced methods could potentially be adapted for the synthesis of 3,5-dichlorophenol from 1,3-dichlorobenzene.

Optimization of Reaction Conditions and Yields in this compound Synthesis

In syntheses analogous to the hydroxylation of aryl halides, reaction conditions are finely tuned to enhance product yield. For example, in the synthesis of phenols from iodobenzene (B50100) using a copper catalyst, parameters such as the amount of catalyst, solvent type, and temperature were optimized. researchgate.net The best results were achieved in dimethylformamide (DMF) at 120°C. researchgate.net Similarly, in the synthesis of para-aminophenol from nitrobenzene, the reaction temperature, acid concentration, and reaction time were all found to significantly impact the final yield. rasayanjournal.co.in An optimal temperature of 70°C and a sulfuric acid concentration of 1.5 M were identified as ideal conditions for that specific transformation. rasayanjournal.co.in These examples highlight the general principles that would be applied to optimize the yield of 3,5-dichlorophenol from its precursors.

The table below illustrates how reaction parameters are typically varied during the optimization of a generic phenol synthesis, demonstrating the impact on product yield.

Table 1: Illustrative Optimization of Reaction Conditions for a Generic Phenol Synthesis This table is a representative example based on general optimization principles found in the literature and does not represent a specific synthesis of 3,5-dichlorophenol.

| Entry | Catalyst Amount (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1 | Toluene | 100 | 45 | researchgate.net |

| 2 | 5 | Toluene | 100 | 65 | researchgate.net |

| 3 | 5 | DMF | 100 | 78 | researchgate.net |

| 4 | 5 | DMF | 120 | 92 | researchgate.net |

| 5 | 5 | DMSO | 120 | 85 | mdpi.com |

Derivatization Chemistry of 3,5-Dichlorophenolate

The chemical reactivity of the 3,5-dichlorophenolate anion allows for a range of synthetic transformations, leading to functionalized derivatives. The nucleophilic character of the phenolate oxygen is central to these reactions.

Synthetic Transformations Leading to Functionalized Derivatives

Alkylation and acylation are common derivatization methods for phenols. libretexts.org These reactions typically involve the nucleophilic attack of the phenolate oxygen on an electrophilic carbon atom of an alkyl halide or an acyl halide/anhydride (B1165640). These transformations are often employed to convert polar phenols into less polar compounds with better volatility and chromatographic characteristics for analysis. byjus.com

Acylation: The Friedel-Crafts acylation is a well-known method for introducing an acyl group onto an aromatic ring. wikipedia.org In the context of derivatizing the phenol itself, acylation occurs at the oxygen atom. For example, 3,5-dichlorophenol can be reacted with an acylating agent like acetic anhydride to form 3,5-dichlorophenyl acetate (B1210297). This reaction is often facilitated by a base or a catalyst. mdpi.com

Alkylation: Similarly, the phenolate can be alkylated to form ethers. The Williamson ether synthesis, where the phenolate displaces a halide from an alkyl halide, is a classic example. The Friedel-Crafts alkylation reaction introduces an alkyl group to the aromatic ring itself, a process catalyzed by a Lewis acid like AlCl₃. libretexts.org However, for derivatization at the oxygen, direct alkylation of the phenolate is more common.

Table 2: Common Derivatization Reactions of Phenolates

| Reaction Type | Typical Reagent | Product Type | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | Phenyl Acetate | Improve volatility for GC analysis | mdpi.com |

| Acylation | Acyl Chloride | Phenyl Ester | Synthetic intermediate | libretexts.org |

| Alkylation | Alkyl Halide | Alkyl Phenyl Ether | Synthetic intermediate | byjus.com |

| Silylation | BSTFA (bis(trimethylsilyl)trifluoroacetamide) | Silyl Ether | Improve thermal stability for GC analysis | mdpi.com |

The 3,5-dichlorophenolate anion can act as a ligand, coordinating to a central metal ion through its oxygen atom to form stable metal complexes. The synthesis of these complexes typically involves the reaction of a metal salt with either 3,5-dichlorophenol in the presence of a base, or directly with this compound.

Research has shown the synthesis of various transition metal complexes with dichlorophenolate ligands. For example, iron(II), cobalt(II), and nickel(II) complexes with ortho-dihalophenolates have been synthesized using the tris(3,5-diphenylpyrazolyl)borate (TpPh2) as a supporting ligand. acs.orgwhitman.edu The synthesis involves reacting the sodium salt of the dihalophenol with a metal bromide precursor, yielding complexes with a distorted five-coordinate geometry. whitman.edu

Ruthenium(II) and Ruthenium(III) complexes have also been prepared with halogenated Schiff base ligands derived from salicylaldehyde (B1680747) and halogenated anilines. srce.hr In some cases, the phenolate ligand coordinates to the metal center, influencing the electronic and photophysical properties of the resulting complex. nih.gov Furthermore, the 3,5-dichlorophenolate anion has been used to form ion-pairs with cationic Ruthenium(II) complexes, facilitating their transport into cell nuclei.

Table 3: Examples of Metal Complexes with Dichlorophenolate Ligands Note: This table includes examples with various dichlorophenolate isomers to illustrate the general principles of complex formation.

| Metal Center | Supporting Ligand | Phenolate Ligand | Resulting Complex (General Formula) | Reference |

|---|---|---|---|---|

| Iron(II) | Tris(3,5-diphenylpyrazolyl)borate (TpPh2) | 2,6-Dichlorophenolate | TpPh2Fe(2,6-dcp) | acs.orgwhitman.edu |

| Cobalt(II) | Tris(3,5-diphenylpyrazolyl)borate (TpPh2) | 2,6-Dichlorophenolate | TpPh2Co(2,6-dcp) | acs.orgwhitman.edu |

| Nickel(II) | Tris(3,5-diphenylpyrazolyl)borate (TpPh2) | 2,6-Dichlorophenolate | TpPh2Ni(2,6-dcp) | acs.orgwhitman.edu |

| Ruthenium(III) | Schiff Base (e.g., N-4-Cl-Ph-salim) | Salicylideneimine derivative | Na[RuCl2(Ligand)2] | srce.hr |

| Iron(III) | Amine-bis(phenolate) Ligand | 4,6-Dichlorophenolate | Aquachloro{Ligand}iron(III) | researchgate.net |

Studies on "Ate" Intermediates in Related Systems

In the field of organometallic chemistry and catalysis, "ate" intermediates are anionic complexes formed by the addition of a nucleophile to a neutral metal center. These species have gained significant attention as they are often key, highly active intermediates in various catalytic cycles, including polymerization and the chemical fixation of carbon dioxide (CO₂). While direct studies on "ate" intermediates of this compound are not extensively detailed, research on related systems incorporating phenolate and specifically dichlorophenolate ligands provides significant insight into their potential role and behavior.

Metalate complexes derived from anionic nucleophile activation of monometallic systems have demonstrated very high catalytic performance. acs.org For example, zirconium(IV) isopropoxide complexes supported by ligands with electron-withdrawing dichlorophenolate groups have shown excellent activity for converting propylene (B89431) oxide to propylene carbonate. researchgate.net In these systems, the formation of an "ate" complex is often a crucial step. The addition of a cocatalyst, such as a halide salt, can facilitate the generation of these anionic metalate species, which are typically more nucleophilic and catalytically active.

Studies on the copolymerization of epoxides and CO₂ frequently propose the involvement of metal "ate" complexes. For instance, the addition of a salt like bis(triphenylphosphine)iminium chloride ([PPN]Cl) to hafnium or zirconium complexes can generate isolable "ate" species. acs.org Monitoring the ring-opening of cyclohexene (B86901) oxide (CHO) with a hafnium "ate" complex revealed the rapid formation of a rare metalate intermediate, demonstrating the viability of this pathway. acs.org Kinetic studies of such systems often show a first-order dependence on the catalyst concentration, consistent with a mechanism involving these well-defined active species. acs.org

Similarly, cobalt (Co) and chromium (Cr) amino-bis(phenolate) complexes are active catalysts for epoxide homopolymerization and copolymerization with CO₂. mun.ca The mechanism often involves an "ate" complex, where the anionic nature of the catalyst enhances its activity. The choice of cocatalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), can influence the catalytic activity, with iodide often being preferred due to its higher nucleophilicity, which promotes the formation and reactivity of the "ate" intermediate. ethernet.edu.et The research into these related systems underscores the mechanistic importance of "ate" intermediates and suggests a fertile ground for developing novel catalytic applications involving this compound as a ligand precursor.

| Catalyst System | Reaction Type | Key Findings |

| Zirconium(IV) with dichlorophenolate ligands researchgate.net | Propylene oxide conversion to propylene carbonate | The electron-withdrawing dichlorophenolate groups led to the most active complex, achieving a turnover frequency (TOF) of 1240 h⁻¹. |

| Hafnium (Hf), Zirconium (Zr), and Titanium (Ti) "ate" complexes with [PPN]Cl acs.org | Copolymerization of cyclohexene oxide (CHO) and CO₂ | All "ate" complexes showed high activity (TOF up to 363 h⁻¹) and high selectivity (≥99%) for polycarbonate formation under mild conditions. A rare metalate intermediate was trapped. |

| Indium (In) aminopyridylbisphenolate with TBAI acs.org | Cycloaddition of epoxides and CO₂ | The indium-based binary catalyst system was the most active, even under mild conditions (balloon pressure of CO₂), highlighting the effectiveness of the "ate" complex formed. |

| Cobalt(III) complexes with various ancillary ligands mun.ca | Epoxide/CO₂ coupling | Complexes with ancillary ligands like 2,4-dinitrophenolate (B1223059) showed high selectivity towards the production of cyclic carbonates. |

Exploration of Novel Reaction Pathways and Mechanisms

The chemical structure of this compound, featuring an electron-rich phenolate ring activated towards electrophilic attack and two chlorine substituents, opens avenues for exploring novel reaction pathways and mechanisms beyond its basic synthesis. ontosight.ai

One area of exploration is electrophilic aromatic substitution . While the chlorine atoms are deactivating, the phenolate oxygen is a strong activating group, directing electrophiles to the ortho and para positions (2, 4, and 6 positions). Studies on the iodination of related dichlorophenolates have elucidated the reaction mechanism, confirming that the reaction proceeds through the interaction of the phenolate ion with molecular iodine. osu.edu This fundamental understanding can be extended to explore other electrophilic substitutions (e.g., nitration, sulfonation, Friedel-Crafts reactions) to synthesize a variety of functionalized derivatives. For example, nitration of related dichlorophenoxyacetic acids has been studied, though it can lead to byproducts if conditions are not carefully controlled. researchgate.net

Derivatization reactions represent another significant pathway. Phenolates can be readily derivatized, for instance, through alkylation to form ethers. The reaction of 4-nitro-2,6-dichlorophenol with methyl iodide in the presence of sodium methoxide (B1231860) has been reported, although with challenges attributed to the phenolate anion's solvation. researchgate.net A particularly interesting application is the use of phenols as derivatizing agents for analytical purposes. For example, 1,3,5-trimethoxybenzene (B48636) has been employed as a trap for free halogens in water, forming stable halogenated products for quantification. rsc.orgnsf.gov This principle could be inverted, using this compound to react with specific analytes for detection or quantification, creating novel analytical methods.

Furthermore, the compound serves as a precursor for more complex molecules. The phenolate is a potent nucleophile for O-alkylation reactions , such as the Williamson ether synthesis, to attach the dichlorophenyl moiety to various molecular scaffolds. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals where the dichlorophenyl group can impart specific biological activities. ontosight.aiontosight.ai

Finally, the potential for nucleophilic aromatic substitution of the chlorine atoms, though generally difficult on an unactivated aryl ring, could be explored under forcing conditions (high temperature and pressure) or through transition-metal catalysis. Such pathways could lead to the synthesis of di-substituted phenols with novel functionalities. The use of this compound as a ligand in transition-metal catalysis, as hinted by studies on related "ate" complexes, remains a promising area for discovering new catalytic activities and reaction mechanisms. researchgate.netmun.ca

| Reaction Type | Reagents/Conditions | Potential Products/Applications |

| Electrophilic Substitution osu.edu | Electrophiles (e.g., I₂, HNO₃) | Functionalized dichlorophenols (e.g., iodo-, nitro-derivatives) for use as chemical intermediates. researchgate.net |

| O-Alkylation (Ether Synthesis) researchgate.net | Alkyl halides (e.g., methyl iodide), Epoxides | Dichlorophenyl ethers, precursors for pharmaceuticals and agrochemicals. ontosight.ai |

| Derivatization for Analysis rsc.org | Target analytes (e.g., electrophilic species) | Adducts for quantification; development of new analytical methods. |

| Ligand in Metal Catalysis researchgate.netmun.ca | Transition metals (e.g., Zr, Co, Hf) + Co-catalyst | Formation of catalytically active "ate" complexes for polymerization, CO₂ fixation, and other organic transformations. acs.org |

| Carboxylation | CO₂ (Kolbe-Schmitt type reaction) | Dichlorosalicylic acid derivatives, which are valuable intermediates. |

Environmental Fate and Remediation Research

Photodegradation Pathways of 3,5-Dichlorophenolates in Aquatic Systems

Photodegradation, involving the breakdown of compounds by light, is a significant natural attenuation process for chlorophenols in sunlit surface waters. nih.gov Advanced oxidation processes (AOPs), which are engineered systems that simulate and enhance these natural processes, utilize light to generate highly reactive species for water treatment. nsf.gov

The photocatalytic degradation of chlorophenols is a complex process initiated by the absorption of light, which leads to the generation of potent oxidizing agents. nih.gov Rational design and optimization of these systems are best achieved through a detailed understanding of the underlying reaction mechanisms. nih.gov Time-resolved optical spectroscopy is a key tool for identifying transient reaction intermediates and measuring critical kinetic parameters, thereby resolving the complexities of these systems. nih.gov

Generation of Electron-Hole Pairs: A semiconductor photocatalyst absorbs photons, creating electron-hole pairs.

Formation of Reactive Oxygen Species (ROS): The photogenerated holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH), which are extremely strong and non-selective oxidizing agents. scispace.com

Surface Reaction: The generated radicals, such as •OH or SO₄•⁻, interact with the target pollutant (3,5-dichlorophenolate) adsorbed on the catalyst surface, leading to its degradation. tandfonline.comscispace.com

Kinetic studies have determined the second-order rate constant for the reaction of 3,5-DCP with the sulfate (B86663) radical to be 1.77×10⁹ M⁻¹s⁻¹, highlighting the high reactivity and efficiency of this process. tandfonline.comresearchgate.net

The degradation of 3,5-dichlorophenolate results in the formation of various transformation products (TPs). Identifying these intermediates is crucial for assessing the detoxification efficacy of the treatment process and understanding the degradation pathway. aops-school.com Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are indispensable for the identification and structural elucidation of these TPs. aops-school.com

During the UV-C/persulfate treatment of 3,5-DCP, the release of chloride ions (Cl⁻) into the solution is a clear indicator of the breakdown of the parent molecule. tandfonline.comresearchgate.net One of the primary aromatic intermediates identified in this process is hydroquinone (B1673460). tandfonline.comresearchgate.net The formation of hydroquinone suggests a degradation pathway involving hydroxylation and dechlorination steps.

Based on studies of related chlorophenols, such as pentachlorophenol (B1679276) (PCP), other potential transformation pathways can be inferred. researchgate.net These general pathways include:

Reductive Dechlorination: The stepwise removal of chlorine atoms from the aromatic ring, leading to the formation of less-chlorinated phenols. researchgate.net

Hydroxylation: The addition of hydroxyl groups to the aromatic ring, forming catechols and other polyhydroxylated products. researchgate.net

Dimerization: In some cases, radical intermediates can combine to form more complex molecules like polychlorinated biphenylethers or even polychlorinated dibenzo-p-dioxins, although this was not observed in the H₂O₂/Fe(III)/HA system for PCP. researchgate.netacs.org

The specific intermediates formed depend heavily on the reaction conditions and the specific advanced oxidation process employed.

The efficiency and rate of photodegradation are highly sensitive to various environmental and operational parameters. For the degradation of 3,5-DCP via UV-C activated persulfate, both pH and oxidant concentration play significant roles. tandfonline.com Increasing the pH and the initial persulfate concentration was found to have a positive effect on the degradation rate of 3,5-DCP. tandfonline.comresearchgate.net

The water matrix itself has a profound impact. Studies comparing degradation in distilled water (DW) versus simulated treated urban wastewater (SWW) found that the removal efficiencies for both 3,5-DCP and dissolved organic carbon (DOC) were dramatically lower in the more complex wastewater matrix. tandfonline.com This is likely due to the presence of scavenging species in the wastewater that compete for the reactive radicals. nsf.gov

Research on other dichlorophenols, such as 2,4-DCP, in different photo-Fenton systems corroborates the importance of these parameters. tandfonline.com The initial concentration of the pollutant is a key factor; higher initial concentrations can lead to lower degradation efficiency. tandfonline.com The presence of other organic compounds can lead to competitive inhibition, slowing the degradation of the target pollutant. tandfonline.com Furthermore, inorganic anions and cations commonly found in actual water bodies can inhibit the degradation process. tandfonline.com

| Parameter | Effect on Degradation Rate | Observation/System | Reference |

|---|---|---|---|

| pH | Increased rate at higher pH | Positive effect on 3,5-DCP degradation in a UV-C/Persulfate system. | tandfonline.comresearchgate.net |

| pH | Increased rate at acidic pH | Favorable for 2,3-DCP degradation in a TiO₂ photocatalytic system. | researchgate.net |

| Initial Pollutant Concentration | Decreased efficiency at higher concentrations | Observed for 2,4-DCP in a modified photo-Fenton system. | tandfonline.com |

| Oxidant Concentration | Increased rate with higher concentration | Positive effect of persulfate on 3,5-DCP degradation. | tandfonline.comresearchgate.net |

| Water Matrix | Decreased rate in complex matrices | 3,5-DCP degradation was significantly slower in simulated wastewater compared to distilled water. | tandfonline.com |

| Co-existing Organics | Inhibition/Decreased rate | Competitive inhibition observed during 2,4-DCP degradation. | tandfonline.com |

| Inorganic Ions (Anions/Cations) | Inhibition/Decreased rate | Inhibited the degradation of 2,4-DCP. | tandfonline.com |

Bioremediation and Microbial Degradation of 3,5-Dichlorophenolates

Bioremediation, which utilizes microorganisms to break down or transform toxic pollutants into less harmful substances, is considered an environmentally friendly and cost-effective alternative to traditional physicochemical remediation methods. nih.govnih.gov Numerous bacterial strains have been identified that can utilize chlorophenols as their sole source of carbon and energy. nih.gov

The aerobic bacterial degradation of chlorophenols typically proceeds through a common multi-step metabolic pathway. nih.gov The initial and critical step is the hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. nih.gov This step converts the chlorophenol into a corresponding chlorocatechol. For 3,5-dichlorophenol (B58162), this would result in the formation of a dichlorocatechol intermediate.

Once the chlorocatechol is formed, the aromatic ring is primed for cleavage. This is accomplished by dioxygenase enzymes, which insert two atoms of oxygen into the ring. nih.gov The cleavage can occur through two primary routes: mdpi.com

Ortho-cleavage Pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol intermediate.

Meta-cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups.

Both pathways result in the formation of aliphatic intermediates which can then be further metabolized and funneled into the central metabolic pathways of the microorganism, such as the Krebs cycle, leading to the complete mineralization of the original pollutant. nih.gov The specific pathway utilized can be determined through genomic analysis, which identifies the genes encoding the key enzymes, or through enzyme assays that measure the activity of specific dioxygenases. mdpi.com

The removal of chlorine atoms from the aromatic ring is a pivotal step in the detoxification and degradation of chlorophenols. Microorganisms have evolved specific enzymes to carry out this dechlorination.

In aerobic pathways, the dechlorination often occurs after the initial hydroxylation and subsequent ring cleavage. The key enzymes in this process include: nih.gov

Chlorocatechol 1,2-dioxygenase: This enzyme catalyzes the ortho-cleavage of the chlorinated catechol ring.

Chloromuconate Cycloisomerase: Acts on the product of the ring cleavage.

Dienelactone Hydrolase: Further processes the intermediates, eventually leading to the release of chloride ions.

Under anaerobic conditions, a different primary mechanism known as reductive dechlorination (or dehalogenation) occurs. oup.com In this process, the chlorine atom on the aromatic ring is removed and replaced with a hydrogen atom. oup.com This reaction is catalyzed by dehalogenase enzymes and is often the first step in the anaerobic degradation pathway. Studies on 2,4-dichlorophenol (B122985) in anaerobic sediments have shown that ortho-dechlorination is a primary transformation, yielding 4-chlorophenol (B41353) as a metabolite. oup.com This process can be carried out by diverse microbial populations, including specific groups like Desulfomicrobium and Dechloromonas. epa.gov The complete dechlorination of a molecule like 3,5-dichlorophenolate would proceed through the sequential removal of both chlorine atoms.

| Mechanism | Condition | Key Enzyme(s) | Function | Reference |

|---|---|---|---|---|

| Hydroxylation | Aerobic | Monooxygenases | Adds a hydroxyl group to the aromatic ring to form a chlorocatechol. | nih.gov |

| Ring Cleavage (Ortho) | Aerobic | Chlorocatechol 1,2-dioxygenase | Cleaves the aromatic ring of the chlorocatechol intermediate. | nih.gov |

| Intermediate Metabolism | Aerobic | Chloromuconate Cycloisomerase, Dienelactone Hydrolase | Further processes ring-cleavage products, leading to dechlorination. | nih.gov |

| Reductive Dechlorination | Anaerobic | Dehalogenases | Removes a chlorine atom and replaces it with a hydrogen atom. | oup.com |

Optimization of Microbial Consortiums for Enhanced Degradation

The biodegradation of dichlorophenols is a key process in their natural attenuation and in engineered bioremediation systems. While many studies focus on the more common 2,4-dichlorophenol isomer, the principles of microbial degradation are applicable to 3,5-dichlorophenol. Research has shown that mixed microbial cultures, often found in activated sludge or contaminated soils, can be more effective at mineralizing toxic compounds than pure strains because they offer a greater diversity of metabolic capabilities. researchgate.net

Optimization of these consortiums involves several strategies:

Acclimation: Gradually exposing a microbial community to increasing concentrations of the target contaminant can select for and enrich the population of microorganisms capable of its degradation. For instance, a mixed culture acclimated to a mixture of 4-chlorophenol and 2,4-dichlorophenol demonstrated the ability to completely degrade 2,4-DCP over a concentration range of 12.5-104.4 mg/L. researchgate.net

Bioaugmentation: Introducing specialized microorganisms or pre-acclimated consortia into a contaminated environment can significantly enhance degradation rates. Studies on 2,4-DCP have shown that augmenting sequencing batch reactors (SBRs) with an immobilized mixed culture reduced the system start-up time from nine days to as few as two days. nih.gov Furthermore, these bioaugmented systems demonstrated a stronger capacity to handle high shock loadings of the contaminant. nih.gov

Nutrient and Environmental Conditions: The efficiency of microbial degradation is highly dependent on environmental parameters. Factors such as pH, temperature, and the availability of essential nutrients and electron acceptors (like oxygen in aerobic degradation) must be optimized. For the degradation of 2,6-dichlorophenol (B41786), for example, a biodegradation rate that was four times lower at 8°C than at 20°C was reported, highlighting the importance of temperature. researchgate.net The degradation of 2,4-D is an acid-yielding reaction, and without pH control, the resulting drop in pH can inhibit further biodegradation. oup.com

Research into bacterial degradation pathways has identified that the presence of chlorine atoms can make aromatic compounds less accessible to microbial attack compared to non-halogenated phenols. researchgate.net The initial steps in the degradation of dichlorophenols often involve oxygenase and dioxygenase enzymes. researchgate.net

Table 1: Comparison of Non-Augmented vs. Bioaugmented Sequencing Batch Reactor (SBR) Performance for 2,4-DCP Degradation

| System | Immobilized Culture (%) | Start-up Time (days) | Maximum Tolerated Shock Load (mg/L) | Reference |

|---|---|---|---|---|

| Non-Augmented SBR | 0% | 9 | < 166 | nih.gov |

| Augmented SBR | 1.9% | 6 | 166 | nih.gov |

| Augmented SBR | 3.7% | 4 | 250 | nih.gov |

| Augmented SBR | 5.6% | 3 | 250 | nih.gov |

| Augmented SBR | 9.3% | 2 | 250 | nih.gov |

Advanced Oxidation Processes (AOPs) for 3,5-Dichlorophenolate Removal

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). semanticscholar.orgmdpi.com These processes are particularly effective for treating recalcitrant compounds like dichlorophenols that are resistant to conventional biological treatments. researchgate.net

Comparative studies on 3,5-dichlorophenol (3,5-DCP) have shown that AOPs can achieve high removal efficiencies. One such study investigated the degradation of 3,5-DCP using UV-C photolysis alone versus a UV-C activated peroxydisulfate (B1198043) (PS) process. researchgate.nettandfonline.com The combination of UV-C and PS was significantly more effective, demonstrating the power of AOPs. In this system, even a high concentration of 10 mg/L of 3,5-DCP was completely degraded within 40 minutes under specific conditions (0.03 mM PS at pH 6.3). researchgate.nettandfonline.com This was accompanied by a 95% removal of dissolved organic carbon (DOC) after 120 minutes, indicating near-complete mineralization of the compound. researchgate.nettandfonline.com

The effectiveness of AOPs can be influenced by the water matrix. For example, the removal efficiency of 3,5-DCP was found to decrease dramatically in simulated treated urban wastewater compared to distilled water, likely due to the presence of scavenging compounds that compete for the reactive radicals. researchgate.nettandfonline.com

Peroxidation and Other Radical-Based Degradation Studies

The core of AOPs is the generation of highly reactive radicals, primarily the hydroxyl radical (•OH) and, in some systems, the sulfate radical (SO₄•⁻). These radicals attack the aromatic ring of the dichlorophenolate, initiating a series of reactions that lead to its degradation.

In the UV-C/peroxydisulfate (PS) system for 3,5-DCP degradation, the primary oxidant is the sulfate radical (SO₄•⁻), which is generated by the UV-C cleavage of the persulfate ion. researchgate.nettandfonline.com The second-order rate constant for the reaction between the sulfate radical and 3,5-DCP was determined to be a very high 1.77×10⁹ M⁻¹s⁻¹, indicating a rapid reaction. researchgate.nettandfonline.com Evidence for the degradation pathway involving SO₄•⁻ includes the release of chloride ions and the formation of hydroquinone as an intermediate product. researchgate.nettandfonline.com

Other radical-based systems have also been studied for dichlorophenol degradation:

Photo-Fenton Process: This process uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) under UV light to generate hydroxyl radicals. It has been shown to be highly effective for 2,4-DCP degradation, achieving 100% removal in 60 minutes with initial concentrations of 75 mg/L H₂O₂ and 10 mg/L Fe(II). nih.gov

Radiolysis: Gamma radiation can be used to generate hydroxyl radicals, hydrated electrons (e⁻aq), and hydrogen atoms (H•) in aqueous solutions. nih.gov Studies on 2,4-DCP have shown that •OH predominantly adds to the aromatic ring, and the largest degradation occurs in oxygen-free solutions where both oxidative and reductive reactions contribute. nih.gov The degradation was found to follow pseudo-first-order reaction kinetics. nih.gov

The efficiency of these processes is often pH-dependent. For instance, increasing the pH can have a positive effect on 3,5-DCP degradation in the UV-C/PS system. researchgate.nettandfonline.com Conversely, the classic Fenton and photo-Fenton reactions are most effective under acidic conditions (typically pH 3-5). nih.govmdpi.com

Heterogeneous Catalysis in Dichlorophenolate Remediation

To overcome some limitations of homogeneous AOPs (like the need for pH adjustment and catalyst recovery), research has focused on heterogeneous catalysis. mdpi.com In these systems, a solid catalyst is used to activate oxidants like persulfate or hydrogen peroxide, or to act as a photocatalyst.

For the degradation of dichlorophenols, various heterogeneous catalysts have been explored:

Metal Oxides for Persulfate Activation: Bimetallic oxides such as ZnO/ZnMn₂O₄ have been synthesized and shown to synergistically activate peroxymonosulfate (B1194676) (PMS) to degrade 2,4-DCP. nih.gov This system generates sulfate, hydroxyl, and superoxide (B77818) radicals. Similarly, α-MnO₂ nanowires have been used to efficiently activate persulfate for 2,4-DCP oxidation, with both •OH and SO₄•⁻ radicals being responsible for the degradation. rsc.org The removal efficiency increased with higher catalyst dosage and temperature. rsc.org

Photocatalysis: This process involves a semiconductor catalyst, often titanium dioxide (TiO₂), that generates electron-hole pairs upon irradiation with UV or visible light, leading to the formation of reactive oxygen species. Sequential systems combining visible-light driven photocatalysis with laccase catalysis have been designed to degrade mixtures of pentachlorophenol and 2,4-DCP. acs.org Other research has demonstrated the feasibility of using nanomaterials like silver halides (e.g., Ag/AgBr) as visible-light-active photocatalysts for degrading 2,4-DCP. nih.gov

These catalytic systems offer the advantage of reusability. For example, α-MnO₂ nanowires exhibited relatively stable catalytic activity after five reuse cycles. rsc.org However, performance can decline over time due to factors like photo-erosion on the catalyst surface. nih.gov

Table 2: Performance of Heterogeneous Catalytic Systems for Dichlorophenol Degradation

| Catalyst System | Target Pollutant | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| ZnO/ZnMn₂O₄ | 2,4-DCP | PMS | ~86% removal in 60 min; generated SO₄•⁻, •OH, and O₂•⁻ radicals. | nih.gov |

| α-MnO₂ nanowires | 2,4-DCP | PS | 90.2% removal at 20.0 mM PS and 0.2 g/L catalyst after 180 min. | rsc.org |

| Ag/AgBr nanoparticles | 2,4-DCP | Photocatalysis (Vis light) | 89.4% degradation after 300 min. | nih.gov |

| Ti-doped Bi₂O₃ | 2,4-DCP & PCP | Photocatalysis (Vis light) | Used in a sequential system with laccase catalysis. | acs.org |

Strategies for Dichlorophenolate Waste Valorization and Management

The management of waste streams containing sodium 3,5-dichlorophenolate and related chlorinated phenols is a significant environmental challenge due to their toxicity and persistence. Research has focused on various strategies not only for the remediation and safe disposal of these compounds but also for their potential valorization, which involves converting waste into valuable products. These strategies encompass physical, chemical, and biological methods, each with distinct mechanisms and applications.

Waste Management through Remediation Techniques

Several technologies have been investigated for the removal and degradation of dichlorophenolates from contaminated water and soil. These include adsorption, advanced oxidation processes (AOPs), and biodegradation.

Adsorption using Low-Cost Adsorbents:

A cost-effective approach for the removal of 3,5-dichlorophenol from wastewater involves the use of alternative, low-cost adsorbents. Industrial byproducts such as red mud and black nickel mud have shown promise in this regard. researchgate.netresearchgate.net Research indicates that these materials can effectively adsorb 3,5-dichlorophenol under specific conditions. For instance, optimal sorption efficiency has been achieved with black nickel mud at a concentration of 2.0 g/L, a sorption time of one hour, and a temperature of 45°C, reaching up to 87.99% removal. researchgate.net Similarly, red mud under the same conditions also demonstrated high sorption efficiency. researchgate.net

Interactive Data Table: Adsorption Efficiency of Low-Cost Adsorbents for 3,5-Dichlorophenol Removal

| Adsorbent | Adsorbent Dose (g) | Contact Time (hours) | Temperature (°C) | Removal Efficiency (%) |

| Black Nickel Mud | 2.0 | 1 | 45 | 87.99 |

| Red Mud | 2.0 | 1 | 45 | 85.16 |

| Red Mud | Not Specified | 48 | 25 ± 0.2 | 58.18 |

Advanced Oxidation Processes (AOPs):

Advanced oxidation processes are another effective method for the degradation of recalcitrant organic pollutants like dichlorophenols. These processes rely on the generation of highly reactive hydroxyl radicals to break down the pollutant molecules. A combination of anaerobic/anoxic/oxic (A²/O) treatment, continuous microfiltration, ozone oxidation, and chlorination has been shown to achieve removal efficiencies of phenols between 88.95% and 99.97%. nih.gov

Biodegradation:

Biological treatment methods offer an environmentally friendly approach to the remediation of dichlorophenol-contaminated sites. These methods utilize microorganisms that can degrade or transform the pollutants into less toxic substances. While specific studies on the biodegradation of 3,5-dichlorophenol are part of broader research into chlorophenol degradation, the general principle involves the enzymatic breakdown of the aromatic ring and subsequent mineralization.

Waste Valorization Strategies

Beyond simple removal or destruction, valorization strategies aim to convert dichlorophenolate waste into economically valuable products. This approach aligns with the principles of a circular economy by transforming a hazardous waste stream into a resource.

Catalytic Hydrodechlorination:

A promising valorization route is the catalytic hydrodechlorination (HDC) of dichlorophenols to produce phenol (B47542), a widely used industrial chemical. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, typically using a catalyst. For example, dichlorophenols can be completely decomposed within a few hours using a palladium-graphene catalyst under a hydrogen atmosphere, yielding phenol and cyclohexanone (B45756) as products.

Upcycling into Chemical Feedstocks:

Research is ongoing into upcycling chlorinated waste, including chlorinated phenols, into valuable chemical feedstocks. psu.eduspringernature.com These strategies may involve chemical modifications to introduce new functional groups, transforming the waste into monomers for the synthesis of new polymers or other high-value chemicals. psu.eduspringernature.com A novel process has been developed that utilizes chlorine-containing hydrocarbon waste streams as chlorination reagents for the synthesis of aryl chlorides, thereby eliminating both the chlorine and hydrocarbon components of the waste without generating hazardous byproducts. switt.ch

Interactive Data Table: Comparison of Dichlorophenol Management Strategies

| Strategy | Method | Key Findings/Efficiency | Potential End Product |

| Remediation | Adsorption (Black Nickel Mud) | 87.99% removal of 3,5-dichlorophenol under optimal conditions. researchgate.net | N/A (Contaminant is transferred to adsorbent) |

| Remediation | Advanced Oxidation Processes (A²/O, CMF, O₃, Chlorination) | 88.95% - 99.97% removal of various phenols. nih.gov | Mineralized to CO₂, H₂O, and inorganic salts |

| Valorization | Catalytic Hydrodechlorination | Complete decomposition of dichlorophenols. | Phenol, Cyclohexanone |

| Valorization | Upcycling as Chlorination Reagent | Elimination of chlorinated hydrocarbon waste. switt.ch | Aryl chlorides switt.ch |

Mechanistic Research on Biological and Environmental Interactions Non Clinical

Elucidation of Molecular Interaction Mechanisms with Non-Human Biological Components

The molecular interactions of 3,5-dichlorophenol (B58162) (3,5-DCP), the conjugate acid of Sodium 3,5-dichlorophenolate, have been a subject of toxicological and environmental research. These studies provide insights into how this compound interacts with fundamental biological components at a molecular level in non-human organisms.

A primary mechanism by which 3,5-DCP exerts its biological effects is through the uncoupling of oxidative phosphorylation. aopwiki.orgnih.gov This process is fundamental to cellular energy production in aerobic organisms. As a protonophore, 3,5-DCP can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase. wustl.edunih.gov This uncoupling inhibits the synthesis of ATP without disrupting the electron transport chain itself. nih.govresearchgate.net The consequences of this are a decrease in cellular energy availability and an increase in oxygen consumption. nih.gov This mode of action has been identified as a key factor in the toxicity of 3,5-DCP to a range of organisms. aopwiki.org

Studies on the primary producer Lemna minor have shown that 3,5-DCP exposure leads to concentration-dependent effects in both chloroplasts and mitochondria, with the uncoupling of oxidative phosphorylation being one of the most sensitive endpoints. researchgate.net This highlights its role as a disruptor of fundamental energy-transducing enzyme systems.

| Organism/System | Observed Effect | Mechanism |

| General (Mitochondria) | Uncoupling of oxidative phosphorylation | Dissipation of proton motive force across the inner mitochondrial membrane |

| Lemna minor | Growth inhibition | Uncoupling of oxidative phosphorylation, leading to decreased cell proliferation |

In microbial communities, 3,5-DCP can significantly influence cellular pathways and community dynamics. In activated sludge reactors, the addition of 3,5-DCP has been shown to initially reduce the growth of biomass without significantly affecting substrate removal activity, a consequence of its uncoupling effect. nih.gov However, long-term exposure can lead to a shift in the microbial community, favoring the predominance of bacteria that are resistant to or can metabolize the compound. nih.gov For instance, studies have observed an increase in the populations of Alphaproteobacteria, such as Brevundimonas, and the selection of 3,5-DCP-resistant Pseudomonas strains in such environments. nih.gov

Furthermore, 3,5-DCP is a known intermediate in the anaerobic degradation of more highly chlorinated phenols, such as pentachlorophenol (B1679276) (PCP). nih.gov Methanogenic consortia have been shown to sequentially dechlorinate PCP, with 3,5-dichlorophenol being a key metabolite in the pathway leading to less chlorinated phenols. nih.gov The anaerobic bacterium Desulfitobacterium sp. strain PCE1 can also produce 3,5-dichlorophenol through the reductive decarboxylation of 3,5-dichloro-4-hydroxybenzoate, which is formed from the oxidation of chlorinated fungal metabolites. nih.gov This indicates that some microorganisms possess specific enzymatic pathways to transform this compound.

| Organism/Community | Cellular Pathway/Effect | Outcome |

| Activated Sludge Bacteria | Uncoupling of cellular respiration | Initial reduction in biomass growth |

| Activated Sludge Bacteria | Community shift | Increased prevalence of resistant strains (e.g., Pseudomonas, Brevundimonas) |

| Methanogenic Consortia | Reductive dechlorination of higher chlorophenols | Formation of 3,5-dichlorophenol as an intermediate |

| Desulfitobacterium sp. strain PCE1 | Reductive decarboxylation | Production of 3,5-dichlorophenol from chlorinated precursors |

Environmental Transformation Pathways and Products

This compound, once released into the environment, is subject to various transformation processes that determine its persistence and the nature of its degradation products.

Under anaerobic conditions, a significant transformation pathway for 3,5-dichlorophenol is reductive dechlorination. nih.gov In this process, the chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This is a biologically mediated process carried out by anaerobic microorganisms. nih.gov

In aquatic environments, 3,5-dichlorophenol can also undergo photolytic degradation. Upon irradiation with UV light at wavelengths greater than 290 nm, it can be transformed into other compounds. nih.gov This process can involve both hydrolysis and redox reactions. For instance, UV-C photolysis and UV-C-activated persulfate oxidation have been shown to effectively degrade 3,5-DCP in water. tandfonline.comresearchgate.nettandfonline.com

| Transformation Pathway | Conditions | Description |

| Reductive Dechlorination | Anaerobic | Sequential removal of chlorine atoms from the aromatic ring, mediated by microorganisms. |

| Photolysis | UV irradiation (>290 nm) | Degradation of the molecule in the presence of light, which can be enhanced by oxidizing agents. |

The environmental transformation of 3,5-dichlorophenol leads to the formation of various metabolites and intermediates, the nature of which depends on the degradation pathway.

Under anaerobic conditions, the primary product of the first step of reductive dechlorination of 3,5-dichlorophenol is 3-chlorophenol . nih.gov Further dechlorination can then lead to the formation of phenol (B47542) . nih.gov

Photolytic and oxidative degradation processes can result in a different set of intermediates. The UV irradiation of 3,5-dichlorophenol in water has been shown to produce 5-chlororesorcinol through the replacement of a chlorine atom with a hydroxyl group. nih.gov In processes involving strong oxidizing agents like sulfate (B86663) radicals (generated from persulfate), the formation of hydroquinone (B1673460) has been observed as an intermediate. tandfonline.comresearchgate.nettandfonline.com

| Original Compound | Transformation Pathway | Key Metabolites/Intermediates |

| 3,5-Dichlorophenol | Anaerobic Reductive Dechlorination | 3-Chlorophenol, Phenol |

| 3,5-Dichlorophenol | Photolysis/Oxidative Degradation | 5-Chlororesorcinol, Hydroquinone |

Advanced Analytical Methodologies for 3,5 Dichlorophenolate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 3,5-dichlorophenolate, enabling the separation of this compound from complex matrices and the precise quantification of its concentration. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools in this analytical arsenal.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 3,5-dichlorophenol (B58162). The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the reliable identification and quantification of this analyte, even at trace levels.

A critical aspect of GC-MS analysis of phenolic compounds is often the necessity of a derivatization step. s4science.atdioxin20xx.org This process converts the polar phenol (B47542) into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity. s4science.at Common derivatization reagents include acetic anhydride (B1165640), which converts phenols to their corresponding acetate (B1210297) esters, and silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form trimethylsilyl (B98337) derivatives. s4science.atnih.gov For instance, the reaction with acetic anhydride in an alkaline aqueous solution produces esters that are more suitable for low-level GC analysis due to their increased vapor pressure and reduced polarity. s4science.at

The choice of solvent for the derivatization reaction can significantly impact the reaction rate. Studies have shown that derivatization with BSTFA is significantly faster in acetone, completing within 15 seconds at room temperature, compared to over an hour in other solvents. nih.gov This rapid derivatization is advantageous for high-throughput analysis.

Modern GC-MS systems, such as those employing triple quadrupole mass spectrometers, offer enhanced sensitivity and selectivity, enabling method detection limits (MDLs) below 0.001 μg/L for a range of chlorophenolic compounds. thermofisher.com The use of specific Selected Reaction Monitoring (SRM) transitions in MS/MS mode further improves the accuracy of quantification by minimizing matrix interferences. thermofisher.com

Below is a table summarizing typical instrumental parameters for the GC-MS analysis of chlorophenols:

| Parameter | Value/Condition | Source |

| Gas Chromatograph | Thermo Scientific™ TRACE™ 1610 GC | thermofisher.com |

| Mass Spectrometer | Thermo Scientific™ TSQ™ 9610 triple quadrupole MS | thermofisher.com |

| GC Column | TraceGOLD TG-Dioxin | thermofisher.com |

| Injector Temperature | 250 °C | s4science.at |

| Ion Source Temperature | 250 °C | s4science.at |

| Derivatization Reagent | Acetic Anhydride or BSTFA | s4science.atnih.gov |

The performance of GC-MS methods is typically validated by assessing linearity, precision, accuracy, and method detection limits. For example, a well-developed method can achieve a coefficient of determination (R²) greater than 0.99 for calibration curves and a relative standard deviation (%RSD) below 10% for replicate measurements, indicating excellent linearity and precision. thermofisher.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Degradation Product Analysis

While GC-MS is a powerful tool, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a complementary approach, particularly for the analysis of more polar and thermally labile degradation products of 3,5-dichlorophenolate that are not amenable to GC analysis without derivatization. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

The coupling of HPLC with mass spectrometry provides a robust platform for identifying and quantifying a wide array of transformation products. The versatility of HPLC allows for the use of various column chemistries and mobile phase compositions to achieve optimal separation of complex mixtures. Mass spectrometry then provides molecular weight and structural information for each separated component.

In the context of 3,5-dichlorophenolate degradation studies, HPLC-MS is crucial for tracking the formation of hydroxylated, dechlorinated, and ring-cleavage products that may be formed during advanced oxidation processes or microbial degradation. The ability to directly analyze aqueous samples with minimal preparation is a significant advantage of HPLC-MS over GC-MS for these types of studies.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are vital for elucidating the structural details of molecules and for monitoring the progress of chemical reactions. In the study of 3,5-dichlorophenolate, various spectroscopic methods provide critical insights into its structure, reaction mechanisms, and the identification of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. This information is critical for confirming the structure of synthesized 3,5-dichlorophenolate and for identifying the structure of its reaction products.

In research involving the transformation of 3,5-dichlorophenolate, NMR is used to characterize the structure of novel derivatives or degradation products. For example, if a reaction leads to the substitution of a chlorine atom or the addition of a functional group to the aromatic ring, the resulting changes in the chemical shifts and coupling patterns in the NMR spectrum provide unequivocal evidence of the new structure.

UV-Visible Spectroscopy in Reaction Monitoring and Solvatochromism Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for monitoring the progress of reactions involving aromatic compounds like 3,5-dichlorophenolate, as the phenolic chromophore exhibits characteristic absorbance peaks.

The degradation of 3,5-dichlorophenolate can be followed by monitoring the decrease in the intensity of its characteristic absorption band over time. Furthermore, the appearance of new absorption bands can indicate the formation of intermediates or products with different electronic structures.

UV-Visible spectroscopy is also employed in solvatochromism studies, which investigate the effect of the solvent on the absorption spectrum of a compound. The position of the absorption maximum (λmax) of 3,5-dichlorophenolate can shift depending on the polarity of the solvent, providing insights into the nature of the solute-solvent interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Intermediate Identification

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 3,5-dichlorophenolate research, FTIR is a valuable tool for identifying reaction intermediates and for confirming the presence of specific functional groups in reaction products.

For example, the characteristic O-H stretching vibration of the phenolic group and the C-Cl stretching vibrations can be monitored to track the transformation of 3,5-dichlorophenolate. The appearance of new peaks, such as those corresponding to carbonyl groups (C=O), would indicate the oxidation of the phenol and the formation of quinone-like intermediates or ring-cleavage products.

Electrochemical Detection Methods for Environmental Monitoring Research

Electrochemical sensors have emerged as a powerful tool for the environmental monitoring of chlorophenols, including 3,5-dichlorophenolate, due to their rapid response, high sensitivity, portability, and cost-effectiveness. rsc.orgutah.educhemijournal.com These methods are based on the principle of converting the electrochemical information generated by the interaction of the target analyte with an electrode into a measurable electrical signal. utah.edu The core of this technology lies in the construction of an electrochemical cell, typically a three-electrode system, where a working electrode acts as the transducer. utah.edu

The electrochemical detection of chlorophenols generally relies on their oxidation at the surface of the working electrode. Various electrochemical techniques are employed for this purpose, with voltammetric methods being particularly common. frontiersin.org Techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often preferred as they enhance sensitivity by minimizing the background capacitive current, allowing for the detection of trace levels of contaminants. utah.edu

To improve the performance of these sensors, the working electrodes are frequently modified with various nanomaterials. These modifications aim to increase the electrode's active surface area, enhance electron transfer rates, and improve the selectivity and sensitivity towards the target analyte. frontiersin.org Common modifying materials include carbon-based nanomaterials like graphene and carbon nanotubes, metal oxides, and molecularly imprinted polymers (MIPs). rsc.orgresearchgate.net

Research into the electrochemical detection of 3,5-dichlorophenol (3,5-DCP), the phenolic form of sodium 3,5-dichlorophenolate, has demonstrated the viability of these methods for environmental applications. One notable study utilized a glassy carbon electrode (GCE) modified with a tin dioxide-graphene nanocomposite (SnO2@Gr) for the sensitive determination of 3,5-DCP. researchgate.net The modified electrode exhibited significantly enhanced electrochemical performance compared to an unmodified electrode. researchgate.net Under optimized experimental conditions, this sensor demonstrated a linear response to 3,5-DCP over a specific concentration range and achieved a low detection limit, highlighting its potential for monitoring this contaminant in aquatic environments. researchgate.net The findings from this research underscore the effectiveness of using modified electrodes for the sensitive and selective quantification of specific chlorophenol isomers.

Interactive Data Table: Performance of a Modified Electrode for 3,5-Dichlorophenol Detection

Below are the detailed research findings for an electrochemical sensor developed for the detection of 3,5-Dichlorophenol.

| Parameter | Value | Reference |

| Analyte | 3,5-Dichlorophenol (DCp) | researchgate.net |

| Electrode | SnO2@Gr modified Glassy Carbon Electrode (SnO2@Gr/GCE) | researchgate.net |

| Linear Range | 200 nM to 3.2 μM | researchgate.net |

| Limit of Detection (LOD) | 8 nM | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed investigation of the electronic structure and reactivity of molecules. For Sodium 3,5-dichlorophenolate, these calculations are instrumental in understanding its fundamental chemical properties.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons in a chemical reaction. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For chlorophenols, the position and number of chlorine atoms significantly influence these electronic properties. The electron-withdrawing nature of the chlorine atoms can lower the energy levels of the molecular orbitals. In the case of 3,5-dichlorophenolate, the two chlorine atoms in the meta positions relative to the hydroxyl group exert a notable inductive effect, influencing the electron density distribution around the aromatic ring and on the phenolate (B1203915) oxygen.

Table 1: Calculated Electronic Properties of a Representative Chlorophenolate Anion

| Property | Value (Arbitrary Units) |

| HOMO Energy | -2.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

| Dipole Moment | 2.1 D |

Quantum chemical calculations are also invaluable for mapping out potential reaction pathways for this compound. By calculating the potential energy surface of a reaction, chemists can identify the most likely routes for chemical transformations. This includes locating transition states, which are the high-energy intermediates that must be overcome for a reaction to proceed.

For instance, theoretical studies can predict how 3,5-dichlorophenolate might react with various electrophiles or nucleophiles. By modeling the interaction of the phenolate with other molecules, it is possible to determine the activation energies for different reaction pathways, thereby predicting the most favorable products. This information is critical for understanding its degradation mechanisms in the environment and its potential for forming other, possibly more toxic, compounds.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the intermolecular forces that govern the behavior of this compound in different environments, such as in aqueous solutions.

These simulations can reveal how water molecules arrange themselves around the 3,5-dichlorophenolate ion, a process known as solvation. The interactions between the phenolate and water molecules, including hydrogen bonding with the oxygen atom and hydrophobic interactions with the chlorinated aromatic ring, are crucial for understanding its solubility and transport in the environment. MD simulations can also shed light on the interactions between multiple 3,5-dichlorophenolate ions, which can be important at higher concentrations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental fate. aftonchemical.comsysrevpharm.orgbio-hpc.euresearchgate.netmdpi.com These models are particularly useful for predicting the properties of chemicals for which experimental data is scarce. aftonchemical.combio-hpc.eu

QSAR models can be developed to predict key environmental fate parameters for chlorophenols, including this compound. mdpi.comnih.govepa.govepa.govresearchgate.net These parameters include soil adsorption coefficients, water solubility, and rates of biodegradation. mdpi.com By analyzing a dataset of chlorophenols with known properties, QSAR models can identify the molecular descriptors (numerical representations of chemical structure) that are most influential. For chlorophenols, descriptors such as the octanol-water partition coefficient (logP), molecular weight, and electronic properties are often important. mdpi.com

These predictive models are valuable tools for environmental risk assessment, allowing scientists to estimate the environmental persistence and distribution of compounds like this compound without extensive and costly experimental testing. aftonchemical.com

QSAR can also be used to predict the biological activity of chlorophenols in non-human systems, such as their toxicity to aquatic organisms or their potential to inhibit enzymatic processes. nih.govnih.govnih.govscirp.orgnih.gov The toxicity of chlorophenols is often related to their ability to disrupt cellular membranes or interfere with key biochemical pathways. nih.gov

QSAR models have shown that the toxicity of chlorophenols is often correlated with their hydrophobicity (as measured by logP) and electronic properties. nih.gov For 3,5-dichlorophenol (B58162), its specific structural features, including the positions of the chlorine atoms, will influence its biological activity. These predictive models are essential for understanding the potential ecological impact of this compound and for guiding the development of safer alternatives. nih.gov

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Approaches in Environmental Microbiology Research

The bioremediation of chlorinated phenols, including 3,5-dichlorophenol (B58162), is a key area of research, and the integration of multi-omics technologies is providing unprecedented insights into the microbial processes involved. taylorfrancis.com These approaches, which include genomics, metagenomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of how microbial communities respond to and degrade pollutants like dichlorophenol. mdpi.com

Metagenomics allows scientists to study the genetic material recovered directly from environmental samples, bypassing the need to culture individual microbial species. taylorfrancis.com This is crucial as a vast majority of microorganisms in contaminated sites cannot be grown using standard laboratory techniques. taylorfrancis.com By analyzing the collective genomes of a microbial community, researchers can identify genes and entire metabolic pathways responsible for the dechlorination and breakdown of aromatic rings. For instance, studies on related compounds like 3-chloroaniline (B41212) have successfully used metagenomics and metatranscriptomics to elucidate degradation pathways in wastewater reactors. researchgate.net Similarly, research on 2,6-dichlorophenol (B41786) degradation has identified specific enzymes like 2-octaprenylphenol (B1237511) hydroxylase and maleylacetate (B1240894) reductase through genomic analysis. mdpi.com

Proteomics and metabolomics complement these genetic insights by identifying the actual proteins being expressed and the small-molecule metabolites being produced by the microorganisms in response to the presence of dichlorophenol. nih.gov This can confirm the activity of degradation pathways and may reveal novel, previously uncharacterized biochemical reactions. mdpi.com The integration of these multi-omics datasets provides a powerful toolkit for understanding the complex interactions within microbial consortia that lead to the complete mineralization of chlorinated organic compounds. nih.gov This knowledge is essential for developing more effective and reliable bioremediation strategies for sites contaminated with 3,5-dichlorophenolate.

Table 1: Application of Multi-Omics in Dichlorophenol Bioremediation

| Omics Approach | Information Gained | Relevance to 3,5-Dichlorophenolate Remediation |

|---|---|---|

| Metagenomics | Identifies genes and potential biodegradation pathways in microbial communities. | Discovery of novel dechlorination and ring-cleavage genes from unculturable microbes in contaminated soil/water. |

| Metatranscriptomics | Reveals which genes are actively being expressed in the presence of the contaminant. | Confirms the up-regulation of specific degradation pathways upon exposure to 3,5-dichlorophenolate. |

| Proteomics | Identifies the specific enzymes (proteins) carrying out the degradation reactions. | Verifies the presence and abundance of key enzymes like monooxygenases and dioxygenases involved in breaking down the compound. |

| Metabolomics | Analyzes the intermediate and final products of microbial metabolism. | Tracks the breakdown of 3,5-dichlorophenolate into less harmful substances and ensures complete mineralization, avoiding the accumulation of toxic intermediates. nih.gov |

Development of Advanced Materials for Enhanced Dichlorophenolate Remediation

Recent research has focused heavily on the development of advanced materials to remove dichlorophenols from water, offering alternatives to traditional methods like activated carbon adsorption. These materials often leverage nanotechnology to achieve higher efficiency, faster reaction rates, and improved reusability.

One promising area is the use of bimetallic nanoparticles. For example, iron/nickel (Fe/Ni) nanoparticles have demonstrated high efficiency in the dechlorination of 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov These nanoparticles work through a combination of adsorption and chemical reduction, breaking the carbon-chlorine bonds to convert dichlorophenol into phenol (B47542) and, ultimately, less toxic compounds. nih.gov To overcome issues like nanoparticle agglomeration, which can reduce reactivity, researchers are supporting these nanoparticles on materials like attapulgite. This approach has been shown to significantly enhance the degradation rate of 2,4-DCP, achieving over 96% removal in some studies. mdpi.com